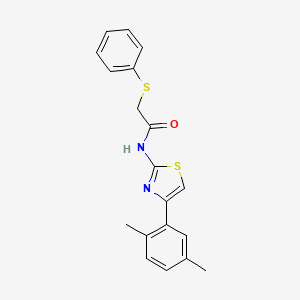

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13-8-9-14(2)16(10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEBQJWSGJOFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable phenylthiol reacts with a halogenated precursor.

Formation of the Phenylacetamide Moiety: The phenylacetamide group can be synthesized by reacting phenylacetic acid with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide has a range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiazole ring and phenylthio group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Aryl Substituents

a) N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(substituted anilino)acetamides

- Example: Compound 14 (2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) .

- Structural Differences: Replaces the phenylthio group with a 2,5-dimethylphenylamino (-NH-C6H3(Me)2) substituent.

- Properties: Higher polarity due to the amino group (IR peak at 1482 cm⁻¹ for N-H bending) and a melting point of 216–220°C.

- Activity : Designed as α-glucosidase inhibitors for diabetes management.

b) N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)

- Structural Differences : Incorporates a piperazine ring instead of the phenylthio group.

- Properties : Melting point of 281–282°C and molecular weight 408.52.

- Activity : Acts as a matrix metalloproteinase (MMP) inhibitor, targeting acute inflammation.

Key Comparison :

Thiazole Acetamides with Sulfur-Containing Groups

a) N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (Compound 51)

- Structural Differences : Retains the phenylthio group but adds a triazole ring and difluorophenyl substituent.

- Properties : Melting point 156–158°C, synthesized via EDC/DMAP coupling.

- Activity : Targets cytohesin inhibition.

b) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)

- Structural Differences : Replaces thiazole with a benzothiazole sulfonyl group.

- Activity : Strong gram-positive antibacterial activity (MIC <10 µg/mL).

Key Comparison :

Halogenated and Electron-Withdrawing Substituent Analogs

a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide

- Structural Differences: Features bromine substituents on both the thiazole and anilino groups.

- Activity : MIC of 13–27 µM against S. aureus and E. coli.

b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Differences : Dichlorophenyl substituent instead of dimethylphenyl.

- Crystal Structure : Twisted dihedral angle (61.8°) between thiazole and aryl rings, stabilized by N–H···N hydrogen bonds.

Key Comparison :

Physicochemical and Structural Insights

- Crystal Packing : Analogous structures (e.g., 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide ) exhibit intermolecular N–H···N hydrogen bonds forming R₂²(8) motifs, which enhance stability. The phenylthio group in the target compound may introduce steric hindrance, reducing crystal symmetry compared to halogenated analogs.

- Lipophilicity : The phenylthio group (logP ~2.5) likely increases membrane permeability compared to polar piperazine derivatives (logP ~1.8) .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the thiazole class, characterized by its unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiazole ring substituted at the 4-position with a 2,5-dimethylphenyl group and linked to an acetamide moiety at the 2-position. The phenylthio group further enhances its chemical reactivity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 255.35 g/mol.

Anticancer Potential

Research on related thiazole compounds has shown promising anticancer activity. For instance, certain thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of DNA synthesis . The potential of this compound to target similar pathways remains an area for future exploration.

Immunomodulatory Effects

Thiazole derivatives have been implicated in modulating immune responses. A related compound was noted for its ability to activate NF-κB signaling pathways in immune cells following stimulation with Toll-like receptor agonists . This suggests that this compound may also possess immunomodulatory properties that could enhance cytokine release and bolster immune responses.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets:

- Enzyme Inhibition : Thiazoles often inhibit enzymes involved in key metabolic pathways.

- Receptor Binding : Its ability to bind to specific receptors could modulate signaling pathways associated with inflammation or cancer progression.

- Caspase Activation : Similar compounds have been shown to activate caspases, leading to apoptosis in tumor cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against other thiazole derivatives:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| N-(4-methylthiazol-2-yl)-2-(phenylthio)acetamide | Thiazole ring with methyl substitution | Antibacterial | Lacks dimethyl substitution affecting potency |

| N-(benzothiazol-2-yl)-2-(phenylthio)acetamide | Benzothiazole instead of thiazole | Antifungal activity | Different heterocyclic structure leading to varied interactions |

| N-(4-bromo-thiazol-2-yl)-2-(naphthyloxy)acetamide | Bromo substitution on thiazole | Potential anticancer activity | Bromine substitution alters electronic properties significantly |

This table illustrates how variations in substituents and ring structures can influence biological activity and therapeutic potential.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:

- Immunostimulatory Effects : A study demonstrated that structurally similar compounds enhanced the release of immunostimulatory cytokines in human monocytic cells . This finding suggests that this compound may also exhibit such effects.

- Anticancer Activity : Research on thiazole derivatives indicated their capacity to direct tumor cells toward apoptosis through caspase activation assays . Future studies should investigate whether this compound can similarly induce apoptosis in specific cancer cell lines.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.